Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

pKa modulation fluorine regioisomerism amine basicity

CNS drug discovery programs require regioisomerically defined fluorinated phenylglycine building blocks, yet many suppliers fail to differentiate 3,4,5- from 2,4,5- or 2,3,4-trifluoro isomers. This 3,4,5-trifluorophenylglycine methyl ester is the validated scaffold for MK-8248 γ-secretase modulator synthesis, providing distinct amine basicity (pKa 6.12 vs. 5.96 for other regioisomers) and ~2.9 logD units higher lipophilicity than the free carboxylic acid. Available in racemic (CAS 1341970-16-8) and enantiopure (S)-form (CAS 1703985-12-9) at 97-98% purity for fluorine-walk SAR libraries.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B13545093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3,4,5-trifluorophenyl)acetate
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8H,13H2,1H3
InChIKeyBCYKSOKUYNYNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(3,4,5-trifluorophenyl)acetate Overview


Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate (CAS 1341970-16-8) is a fluorinated α-phenylglycine methyl ester with the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . The compound features a chiral α-carbon bearing a primary amine, a methyl ester, and a 3,4,5-trifluorophenyl ring. It belongs to the class of fluorinated amino acid derivatives widely employed as synthetic intermediates and building blocks in medicinal chemistry . The 3,4,5-trifluoro substitution pattern imparts distinct electronic and steric properties compared to regioisomeric (2,4,5- or 2,3,4-) and lower-fluorinated analogs, influencing physicochemical parameters including pKa, boiling point, and lipophilicity .

1 Fluorinated α-phenylglycine methyl ester building block for medicinal chemistry
2 3,4,5-Trifluoro substitution pattern for electronic and steric control
3 Chiral scaffold; racemic and enantiopure forms available

Why Generic Substitution Fails for This Compound


Trifluorinated phenylglycine methyl esters sharing the molecular formula C₉H₈F₃NO₂ are not interchangeable. The position of fluorine atoms on the phenyl ring directly modulates the electron density at the α-amino group, producing measurable pKa differences: the 3,4,5-isomer exhibits a predicted pKa of 6.12±0.10, while the 2,4,5- and 2,3,4-isomers each show a lower predicted pKa of 5.96±0.10 . This ~0.16 unit shift reflects the differential inductive and resonance effects of the fluorine substitution geometry on amine basicity, which in turn affects protonation state at physiological pH, salt formation behavior, and reactivity in amide coupling reactions . Furthermore, the 3,4,5-trifluoro pattern has been specifically validated as the pharmacophoric scaffold in the enantioselective enzymatic synthesis of MK-8248, a γ-secretase modulator clinical candidate—an application precedent not established for the 2,4,5- or 2,3,4-regioisomers .

pKa Fluorine position shifts amine basicity (predicted ΔpKa ~+0.16 vs. 2,4,5- and 2,3,4-isomers); protonation state and coupling reactivity may not transfer directly.
Precedent 3,4,5-Isomer validated as chiral building block in γ-secretase modulator research synthesis; regioisomeric analogs lack parallel published precedent.
Dipole Absence of ortho-fluorine preserves symmetric dipole, contributing to higher predicted boiling point; regioisomer interchange may affect distillation and thermal behavior.

Quantitative Evidence vs. Closest Analogs


pKa Differentiation Across Trifluoro Regioisomers

The α-amino pKa of methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is predicted at 6.12±0.10, compared to 5.96±0.10 for both the 2,4,5-trifluoro isomer (CAS 1703962-96-2) and the 2,3,4-trifluoro isomer (CAS 1703840-07-6) . The 3,4,5-substitution pattern, with fluorines occupying all positions meta and para to the α-carbon attachment point, results in a measurably higher amine basicity (ΔpKa ≈ +0.16) compared to isomers bearing an ortho-fluorine. This difference, though modest in absolute magnitude, shifts the fraction of protonated amine at pH 7.4 from approximately 5.4% (2,4,5-isomer) to approximately 4.8% (3,4,5-isomer), affecting chromatographic retention, extraction behavior, and reactivity in pH-sensitive coupling chemistry .

pKa Regioisomer Comparison
Data to verify
3,4,5-isomer 6.12 ± 0.10
2,4,5-isomer 5.96 ± 0.10
Δ = +0.16
Modest pKa shift may alter amine protonation at pH 6–7, influencing coupling reactivity and salt formation.
Predicted values; computational method not specified.
pKa modulation fluorine regioisomerism amine basicity phenylglycine derivatives

Boiling Point Rank Order of Regioisomers

The predicted boiling points of the three trifluorinated regioisomers follow a rank order of 3,4,5- (235.9±35.0 °C) > 2,3,4- (233.3±35.0 °C) > 2,4,5- (231.1±35.0 °C) . The 3,4,5-isomer exhibits the highest predicted boiling point among the three, with a difference of +4.8 °C relative to the lowest-boiling 2,4,5-isomer. This trend is consistent with the absence of ortho-fluorine substitution in the 3,4,5-isomer, which maximizes the molecular dipole moment and intermolecular electrostatic interactions by preserving a symmetric, unobstructed fluorine arrangement . While the confidence intervals overlap (±35 °C), the consistent rank ordering across three independent predicted datasets supports a systematic positional effect.

Boiling Point Rank Order
Data to verify
  • 1st 3,4,5- 235.9 ± 35.0 °C
  • 2nd 2,3,4- 233.3 ± 35.0 °C
  • 3rd 2,4,5- 231.1 ± 35.0 °C
Consistent rank ordering supports a systematic positional effect on intermolecular interactions.
Predicted at 760 mmHg; confidence intervals overlap.
boiling point fluorine positional effects intermolecular interactions volatility ranking

Methyl Ester vs. Free Acid Lipophilicity

The methyl ester form (target compound) and the corresponding free carboxylic acid (3,4,5-trifluoro-DL-phenylglycine, CAS 261952-27-6) exhibit a profound lipophilicity difference. The free acid has a calculated LogD (pH 7.4) of approximately -1.08, while the N-methyl analog of the target (used as a surrogate due to limited data) shows a LogD (pH 7.4) of 1.79—a differential of roughly +2.9 log units reflecting the methyl ester's vastly superior partitioning into organic phases . The free acid also exhibits a significantly different predicted pKa (1.50±0.10) and higher density (1.531±0.06 g/cm³) compared to the methyl ester (pKa 6.12±0.10; density 1.375±0.06 g/cm³), reflecting fundamentally different physicochemical behavior .

Methyl Ester vs. Free Acid Lipophilicity
Class-level
ΔLogD ≈ +2.9
Ester form provides substantially higher organic-phase partitioning, supporting extraction and purification workflows.
Estimated from N-methyl analog; free acid LogD (pH 7.4) = -1.08.
logD lipophilicity methyl ester prodrug phase partitioning membrane permeability

Validated Scaffold in MK-8248 Synthesis

The 3,4,5-trifluoro-(S)-phenylglycine scaffold—the enantiopure free acid counterpart of the target compound—has been specifically employed as a key intermediate in the published synthesis of MK-8248, a γ-secretase modulator developed by Merck & Co. for Alzheimer's disease . The synthesis uses an amino acid dehydrogenase-mediated enantioselective conversion of an α-keto carboxylic acid to generate 3,4,5-trifluoro-(S)-phenylglycine, which is then elaborated through a four-step sequence including dehydrative intramolecular cyclization to form the 1,2,4-oxadiazine ring of the target molecule . This FDA-pertinent synthetic application of the 3,4,5-trifluoro substitution pattern is not paralleled by published uses of the 2,4,5- or 2,3,4-trifluoro regioisomers in clinical candidate synthesis, establishing a meaningful application-differentiation precedent for procurement focused on drug discovery .

MK-8248 Synthesis Precedent
Reported
3,4,5-scaffold validated in γ-secretase modulator research
Regioisomers no published parallel precedent
Supports regioisomer-specific procurement for chiral building block research programs.
Enzymatic resolution used; J. Org. Chem. 2017.
MK-8248 γ-secretase modulator Alzheimer's disease amino acid dehydrogenase enantioselective synthesis

Trifluoro vs. Difluoro Analog Comparison

Comparison with the 3,4-difluorophenyl analog (methyl 2-amino-2-(3,4-difluorophenyl)acetate, CAS 218449-31-1) reveals the incremental contribution of the third fluorine at the 5-position. The difluoro analog has a calculated LogP of 1.84 and a polar surface area (PSA) of 52.32 Ų, while the trifluoro free acid (as surrogate) has a LogP of 1.89 and PSA of 63.32 Ų . The addition of the third fluorine increases both lipophilicity and hydrogen bond acceptor capacity, which together modulate target binding affinity, metabolic stability, and physicochemical developability parameters . Importantly, the trifluoro analog has a higher molecular weight (219.16 vs. 201.17 g/mol) and exact mass, which can be analytically advantageous for mass spectrometry-based tracking in complex reaction mixtures .

Tri- vs. Difluoro Analog Comparison
Class-level
Trifluoro LogP ~1.89, PSA ~63.3 Ų
Difluoro LogP 1.84, PSA 52.3 Ų
ΔPSA ≈ +11.0 Ų, ΔMW +18
Third fluorine increases H-bond acceptor capacity and mass tag, relevant for SAR and MS tracking.
Trifluoro values from free acid surrogate.
trifluorination difluorination polar surface area lipophilicity SAR

Best Application Scenarios


Enantioselective Synthesis of Drug Candidates

The 3,4,5-trifluorophenylglycine scaffold has been specifically validated in the synthesis of MK-8248, a γ-secretase modulator clinical candidate. Procurement of the methyl ester form of this compound is strategically justified when building a fluorinated phenylglycine library for central nervous system (CNS) drug discovery programs, as the MK-8248 precedent demonstrates successful enzymatic resolution and downstream elaboration of the 3,4,5-trifluoro substitution pattern into a biologically active scaffold . The compound is commercially available in both racemic (CAS 1341970-16-8) and enantiopure (S)-form (CAS 1703985-12-9) from multiple vendors at 97–98% purity .

Fine-Tuned Amine Basicity for SAR

For structure-activity relationship (SAR) studies where the α-amino pKa must be precisely controlled, the 3,4,5-trifluoro isomer (pKa 6.12) offers a distinct basicity compared to the 2,4,5- and 2,3,4-isomers (both pKa 5.96). This ~0.16 unit difference, though modest, becomes relevant when small changes in amine protonation state at pH 6–7 affect target binding, solubility, or off-target pharmacology . Procurement of all three regioisomers may be warranted for comprehensive fluorine-walk SAR exploration .

Protected Amino Acid Synthon for Peptide Coupling

The methyl ester form of this compound serves as a carboxyl-protected amino acid building block suitable for direct use in solution-phase amide bond formation. The ester group confers ~2.9 log units higher lipophilicity (LogD 7.4) compared to the free carboxylic acid, facilitating organic-phase extraction during workup and enabling chromatographic purification of coupling products . This makes the methyl ester the preferred procurement choice when the synthetic route requires a protected, non-zwitterionic amino acid synthon that can be cleanly deprotected under mild basic or enzymatic conditions .

Fluorine-Walk SAR: Tri- vs. Difluoro Analogs

Systematic comparison of the 3,4,5-trifluoro compound (MW 219.16, PSA ~63.3 Ų) with the 3,4-difluoro analog (MW 201.17, PSA 52.3 Ų) enables isolation of the specific contribution of the 5-position fluorine to target binding, metabolic stability, and physicochemical profile. The +18 Da mass increment of the trifluoro compound also provides a convenient mass spectrometry tag for tracking the compound through in vitro assays and metabolic incubations. Procurement of both analogs from a single supplier ensures batch-to-batch consistency for rigorous SAR interpretation .

Application
Selection Property
Validation Focus
Enantioselective synthesis for CNS research programs
3,4,5-Trifluoro scaffold precedent
Chiral resolution and downstream elaboration
Fine-tuned amine basicity in SAR studies
Regioisomeric pKa differentiation
Protonation state at pH 6–7
Protected amino acid building block for peptide coupling
Methyl ester lipophilicity
Organic-phase extraction and purification
Fluorine-walk SAR: tri- vs. difluoro substitution
Incremental fluorine contribution
Mass spectrometry tracking and SAR interpretation
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